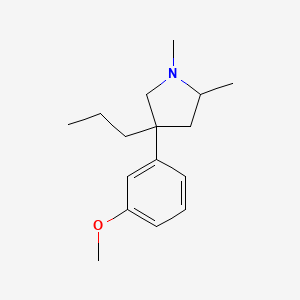
1-(2-Chlorobenzyl)-1-methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzyl)-1-methylhydrazine is an organic compound characterized by the presence of a chlorobenzyl group attached to a methylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-1-methylhydrazine typically involves the reaction of 2-chlorobenzyl chloride with methylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Chlorobenzyl chloride+Methylhydrazine→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chlorobenzyl)-1-methylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydrazones or azines.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorobenzyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Chlorobenzyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorobenzyl group can facilitate binding to hydrophobic pockets, while the hydrazine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Similar Compounds:
1-(2-Bromobenzyl)-1-methylhydrazine: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluorobenzyl)-1-methylhydrazine: Contains a fluorine atom in place of chlorine.
1-(2-Methylbenzyl)-1-methylhydrazine: Features a methyl group instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to participate in halogen bonding, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C8H11ClN2 |
|---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6,10H2,1H3 |
InChI-Schlüssel |
LGLNPRCLOOTMFE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)
![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)








